molecular formula C13H24N2O2 B13143622 tert-Butyl3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate

tert-Butyl3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B13143622
M. Wt: 240.34 g/mol
InChI Key: PGKXPGMYCLXYFN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyclopropyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl and tert-butyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine

In medicinal chemistry, tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate may be explored for its potential therapeutic properties. Its structural features could be leveraged to design new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, this compound can be utilized in the development of new materials and chemical products. Its reactivity and stability make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate lies in its combination of the cyclopropyl(methyl)amino group with the pyrrolidine ring and tert-butyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-[cyclopropyl(methyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-11(9-15)14(4)10-5-6-10/h10-11H,5-9H2,1-4H3

InChI Key

PGKXPGMYCLXYFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C2CC2

Origin of Product

United States

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